Cas no 10036-43-8 (2-Fluoro-2-phenylacetonitrile)

2-Fluoro-2-phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Fluorobenzyl cyanide
- Jrd-0527
- 2-fluoro-2-phenylacetonitrile
- alpha-Fluorobenzeneacetonitrile
- 2-Fluoro-2-phenylacetonitrile
-
じっけんとくせい
- 密度みつど: 1.109±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 160 ºC (0.07 Torr)
- フラッシュポイント: 72.6±25.5 ºC,
- ようかいど: 微溶性(1.8 g/l)(25ºC)、
2-Fluoro-2-phenylacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-138972-5.0g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 5g |
$1534.0 | 2023-06-08 | |
TRC | F592388-500mg |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 500mg |
$ 65.00 | 2022-06-04 | ||
Enamine | EN300-138972-1.0g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 1g |
$370.0 | 2023-06-08 | |
Enamine | EN300-138972-2.5g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 2.5g |
$777.0 | 2023-06-08 | |
Aaron | AR01AD3U-500mg |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 500mg |
$60.00 | 2025-02-10 | |
Aaron | AR01AD3U-1g |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 1g |
$64.00 | 2025-02-10 | |
Aaron | AR01AD3U-100mg |
2-Fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 100mg |
$57.00 | 2025-02-10 | |
A2B Chem LLC | AV62062-50mg |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 50mg |
$126.00 | 2024-04-20 | |
A2B Chem LLC | AV62062-1g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 1g |
$425.00 | 2024-04-20 | |
1PlusChem | 1P01ACVI-10g |
2-fluoro-2-phenylacetonitrile |
10036-43-8 | 95% | 10g |
$3764.00 | 2023-12-27 |
2-Fluoro-2-phenylacetonitrile 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
2-Fluoro-2-phenylacetonitrileに関する追加情報
2-Fluoro-2-phenylacetonitrile (CAS No. 10036-43-8): A Comprehensive Overview
2-Fluoro-2-phenylacetonitrile (CAS No. 10036-43-8) is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound, also known as fluorinated acetonitrile derivative, has garnered attention due to its unique chemical properties and potential for use in advanced chemical synthesis. Recent studies have highlighted its role in the development of novel drug candidates and high-performance materials.
The molecular structure of 2-fluoro-2-phenylacetonitrile consists of a central acetonitrile group (CH₂CN) substituted with a fluorine atom and a phenyl ring. The fluorine substitution at the alpha position imparts distinct electronic and steric effects, making this compound highly reactive in various organic transformations. The phenyl group contributes to aromatic stability, enhancing the compound's overall reactivity and selectivity in synthetic reactions.
One of the most notable applications of 2-fluoro-2-phenylacetonitrile is its use as an intermediate in the synthesis of biologically active molecules. Recent research has demonstrated its utility in the construction of complex heterocyclic frameworks, which are critical components of many pharmaceutical agents. For instance, studies published in leading chemistry journals have shown that this compound can serve as a key building block for the development of anticancer drugs and neuroprotective agents.
In addition to its role in drug discovery, 2-fluoro-2-phenylacetonitrile has been explored for its potential in materials science. Its ability to undergo nucleophilic substitution reactions makes it a valuable precursor for the synthesis of advanced polymers and coatings. Researchers have reported successful incorporation of this compound into polymeric systems, resulting in materials with enhanced thermal stability and mechanical properties.
The synthesis of 2-fluoro-2-phenylacetonitrile involves a multi-step process that typically begins with the alkylation of acetonitrile derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production routes. For example, the use of palladium-catalyzed coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for industrial applications.
From a safety standpoint, 2-fluoro-2-phenylacetonitrile exhibits moderate toxicity, necessitating careful handling during synthesis and use. However, its low environmental impact compared to other fluorinated compounds makes it a preferred choice in green chemistry initiatives. Regulatory bodies have recognized its potential for sustainable chemical manufacturing, further encouraging its adoption across various industries.
In conclusion, 2-fluoro-2-phenylacetonitrile (CAS No. 10036-43-8) stands out as a pivotal compound in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key player in the development of innovative chemical products. As research continues to uncover new opportunities for this compound, its significance in both academic and industrial settings is expected to grow further.
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